Didecyl tridecyl phosphate
Description
Tridecyl phosphate (CAS 4200-55-9 or 5116-94-9) is a trialkyl phosphate ester with the molecular formula C₃₀H₆₃O₄P and a molecular weight of 518.79 g/mol . It is synthesized via the reaction of tridecanol with polyphosphoric acid or phosphorus pentoxide, yielding a mixture of mono-, di-, and tri-esters . Key properties include:
- Hydrophobicity: Long alkyl chains (C₁₃) confer high lipophilicity, reflected in its XLogP3 value of 13 .
- Applications: Primarily used as a surfactant, detergent, and solvent solubilizer in industrial formulations . In electromembrane extraction, it acts as a carrier in supported liquid membranes (SLMs) when combined with 2-octanone, enhancing peptide recovery rates .
- Environmental Presence: Identified as a contaminant in house dust, highlighting its persistence in indoor environments .
Properties
Molecular Formula |
C33H69O4P |
|---|---|
Molecular Weight |
560.9 g/mol |
IUPAC Name |
didecyl tridecyl phosphate |
InChI |
InChI=1S/C33H69O4P/c1-4-7-10-13-16-19-20-21-24-27-30-33-37-38(34,35-31-28-25-22-17-14-11-8-5-2)36-32-29-26-23-18-15-12-9-6-3/h4-33H2,1-3H3 |
InChI Key |
ZUXJFPLZRHIMQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCOP(=O)(OCCCCCCCCCC)OCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of didecyl tridecyl phosphate typically involves the esterification of phosphoric acid with a mixture of didecyl and tridecyl alcohols. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include maintaining a temperature range of 60-80°C and continuous removal of water to drive the reaction to completion.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The process involves the use of high-purity phosphoric acid and alcohols to ensure the quality of the final product. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products, resulting in the pure this compound.
Chemical Reactions Analysis
Reaction Mechanisms
Phosphate ester hydrolysis and synthesis involve nucleophilic substitution. For example:
-
Uncatalyzed hydrolysis : Slow due to the stability of phosphate monoesters, requiring enzymatic catalysis (e.g., phosphatases) .
-
Esterification : Selective mono- or diesterification of phosphonic acids can be achieved using reagents like triethyl orthoacetate, with temperature controlling selectivity .
Key mechanistic insights :
-
Spectator group effects : Reactivity in phosphotriesters depends on non-leaving groups, influencing reaction rates .
-
Redox regulation : Protein-tyrosine phosphatases use cysteine nucleophiles, sensitive to oxidation .
Purification and Analysis
High-purity phosphate esters are isolated via solvent extraction and phase separation:
-
Extraction : Nonionic byproducts (e.g., dodecyl alcohol) are removed using solvents like n-hexane and isopropanol .
-
Yield and purity :
Structural and Physical Data
Scientific Research Applications
Didecyl tridecyl phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in studies involving cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as an additive in pharmaceutical formulations.
Industry: Utilized as a flame retardant, plasticizer, and lubricant additive in various industrial processes.
Mechanism of Action
The mechanism of action of didecyl tridecyl phosphate involves its interaction with biological membranes and proteins. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. It can also interact with specific proteins, affecting their function and activity. These interactions are mediated through the hydrophobic alkyl chains and the hydrophilic phosphate group, which enable the compound to modulate various cellular processes.
Comparison with Similar Compounds
Structural and Physical Properties
Table 1: Structural Comparison of Trialkyl Phosphates
Key Observations :
- Longer alkyl chains (e.g., C₁₃ in tridecyl phosphate) increase molecular weight and hydrophobicity, reducing water solubility and enhancing surface-active properties compared to shorter-chain analogs like tributyl phosphate .
- Critical vesicle concentration (CVC) studies for tridecyl phosphate derivatives suggest pH-dependent self-assembly behavior, a trait less pronounced in smaller esters like monodecyl phosphate .
Table 2: Application-Specific Performance
Performance Highlights :
- Lubricant Additives : Tridecyl phosphate outperforms tributyl phosphate in load-carrying capacity due to its longer alkyl chains, which reduce volatility and enhance film strength .
- Electromembrane Extraction: Tridecyl phosphate-based SLMs achieve >80% recovery for hydrophobic peptides, surpassing monoalkylated phosphates in efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
